molecular formula C25H26O7 B4608425 methyl 4-({[3-(3-ethoxy-3-oxopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate

methyl 4-({[3-(3-ethoxy-3-oxopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate

Cat. No.: B4608425
M. Wt: 438.5 g/mol
InChI Key: FKRPFIXJSBLHNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-({[3-(3-ethoxy-3-oxopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate (CAS: 708220-03-5) is a structurally complex coumarin derivative with a molecular formula of C₂₅H₂₆O₇ and a molecular weight of 438.5 g/mol . Its core structure consists of a chromenone (2H-chromen-2-one) moiety substituted at the 3-position with a 3-ethoxy-3-oxopropyl chain and at the 7-position with a methyloxy-linked benzoate ester. Additional methyl groups at the 4- and 8-positions enhance steric and electronic properties .

Properties

IUPAC Name

methyl 4-[[3-(3-ethoxy-3-oxopropyl)-4,8-dimethyl-2-oxochromen-7-yl]oxymethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26O7/c1-5-30-22(26)13-11-20-15(2)19-10-12-21(16(3)23(19)32-25(20)28)31-14-17-6-8-18(9-7-17)24(27)29-4/h6-10,12H,5,11,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKRPFIXJSBLHNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OCC3=CC=C(C=C3)C(=O)OC)C)OC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[3-(3-ethoxy-3-oxopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate typically involves multi-step organic reactions. The key steps include:

  • Formation of the 4,8-dimethyl-2-oxo-2H-chromen core: : This can be synthesized through a Claisen condensation of an appropriate phenol and an ester.

  • Introduction of the ethoxy oxopropyl side chain: : This step often requires a nucleophilic substitution reaction.

  • Final esterification: : The compound is then esterified with methyl benzoate under acidic conditions to form the final product.

Industrial Production Methods

Scaling up the synthesis for industrial production involves optimizing each step for efficiency and yield. This often includes using automated reactors, high-purity reagents, and stringent reaction control to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, often targeting the methylene groups or aromatic rings.

  • Reduction: : The ester and carbonyl groups can be reduced under specific conditions to yield alcohols.

  • Substitution: : Various substitution reactions can modify the side chains or functional groups.

Common Reagents and Conditions

  • Oxidation: : Agents like potassium permanganate or chromium trioxide.

  • Reduction: : Use of lithium aluminum hydride or sodium borohydride.

  • Substitution: : Often involves halogenated intermediates and strong bases or acids.

Major Products

Depending on the reagents and conditions, the major products can include modified esters, alcohols, or more complex substituted derivatives.

Scientific Research Applications

Methyl 4-({[3-(3-ethoxy-3-oxopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate has several notable applications:

  • Chemistry: : Used as a building block in organic synthesis and for studying reaction mechanisms.

  • Biology: : Functions as a probe in biological assays to investigate enzyme activities.

  • Medicine: : Explored for potential therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry: : Utilized in the development of novel materials and as a precursor for more complex chemical entities.

Mechanism of Action

The effects of methyl 4-({[3-(3-ethoxy-3-oxopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate are mediated by its ability to interact with specific molecular targets:

  • Enzyme inhibition: : It can inhibit certain enzymes by binding to their active sites.

  • Pathway modulation: : Influences biochemical pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Compound A : Methyl 4-{[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate (CID 1304670)

  • Molecular Formula : C₂₃H₂₄O₅
  • Key Features : Replaces the ethoxy-oxopropyl group at C3 with an ethyl substituent.

Compound B : Methyl 4-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate

  • Key Features : Substitutes C3 with a benzyl group.
  • Impact : Increased aromaticity and higher logP (estimated >5) due to the benzyl moiety, likely enhancing membrane permeability but reducing aqueous solubility .

Compound C : Methyl 4-({[6-chloro-3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate

  • Key Features : Incorporates a chloro substituent at C6 and a methoxy-oxoethyl chain at C3.
  • Impact : Chlorination may improve bioactivity (e.g., antimicrobial or anticancer effects) by increasing electrophilicity. The shorter C3 side chain (methoxy vs. ethoxy) could alter metabolic pathways .

Functional Group Modifications

Compound D : Ethyl 3-{6-chloro-7-[(3,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate

  • Key Features : Ethyl ester (vs. methyl) on the benzoate group and a chloro-dimethylbenzyl substituent.
  • Impact: Larger ester groups (ethyl) may slow hydrolysis, extending half-life.

Compound E : 3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methylbenzoate

  • Key Features : Methoxyphenyl substituent at C3 and a 2-methylbenzoate ester.
  • Impact : Higher XLogP3 (4.9) due to aromatic stacking, improving lipid bilayer penetration but reducing solubility. The absence of a flexible side chain limits conformational adaptability .

Physicochemical and Pharmacokinetic Comparisons

  • Lipophilicity :

    • Target Compound: XLogP3 = 4 .
    • Compound B: Estimated XLogP3 >5 due to benzyl group .
    • Compound E: XLogP3 = 4.9 .
  • Solubility :

    • The target compound’s polar surface area (88.1 Ų) suggests moderate solubility in polar aprotic solvents (e.g., DMSO) but poor aqueous solubility .
    • Compound C’s chloro substituent may reduce solubility further due to increased hydrophobicity .
  • Compound D’s ethyl ester may resist hydrolysis longer .

Biological Activity

Methyl 4-({[3-(3-ethoxy-3-oxopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate, also known as Y041-1811, is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates multiple functional groups, suggesting various biological activities. This article explores its biological activity, including pharmacological properties, synthesis methods, and potential applications.

Molecular Formula

The molecular formula for this compound is C25H26O7C_{25}H_{26}O_{7} with a molecular weight of approximately 442.47 g/mol.

Structural Features

The compound features:

  • A benzoate moiety.
  • A chromenyl ether.
  • Substituents including ethoxy and oxopropyl groups.

Pharmacological Properties

Research indicates that compounds with similar structural features to this compound exhibit various biological activities, including:

  • Antioxidant Activity : Compounds in the chromene class are known for their ability to scavenge free radicals.
  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.
  • Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation markers.

Interaction Studies

Initial interaction studies indicate that methyl 4-({[3-(3-ethoxy-3-oxopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-y]oxy}methyl)benzoate may interact with various biological targets. These interactions are crucial for understanding its pharmacological mechanisms and therapeutic potential.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Properties
Methyl 4-methylbenzoateBenzoate structureUsed as a flavoring agent
Methyl 7-hydroxychromenoneChromene backboneNoted for antioxidant properties
Ethyl 4-hydroxybenzoateBenzoate structureUsed as a preservative in cosmetics

Synthesis Methods

The synthesis of methyl 4-({[3-(3-ethoxy-3-oxopropyl)-4,8-dimethyl-2-oH-chromen -7-y]oxy}methyl)benzoate typically involves several steps, including:

  • Formation of the Chromene Backbone : Utilizing appropriate reagents to construct the chromene structure.
  • Esterification : Reacting the chromene derivative with benzoic acid derivatives to form the final ester compound.
  • Purification : Employing chromatography techniques to isolate the desired product.

Careful control of reaction conditions is essential for achieving high yields and purity.

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds, providing insights into the potential applications of methyl 4-{([3-(3 -ethoxy -3 -oxopropyl)-4,8-dimethyl -2 -oxo -2H-chromen -7 -y] oxy}methyl)benzoate:

  • Antioxidant Efficacy : A study demonstrated that similar chromene derivatives significantly reduced oxidative stress in cell models.
  • Antimicrobial Activity : Research indicated that compounds with structural similarities exhibited inhibitory effects against Gram-positive bacteria.
  • Anti-inflammatory Studies : In vivo studies showed that related compounds reduced pro-inflammatory cytokine levels.

Q & A

Basic: What are the key synthetic routes for methyl 4-({[3-(3-ethoxy-3-oxopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate?

The synthesis typically involves multi-step reactions focusing on ether and ester bond formation. A general approach includes:

  • Step 1 : Coupling of 7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl propanoate derivatives with a benzyl halide or alcohol via nucleophilic substitution. K₂CO₃ in DMF is commonly used to deprotonate the hydroxyl group and facilitate ether linkage .
  • Step 2 : Esterification of the intermediate with methyl 4-(hydroxymethyl)benzoate under acidic or basic conditions. For example, Mitsunobu conditions (DIAD, PPh₃) or direct alkylation with methyl iodide may be employed .
  • Purification : Column chromatography (e.g., silica gel with CH₂Cl₂/EtOAc gradients) is critical for isolating the final product, as seen in analogous coumarin syntheses .

Table 1 : Representative Reaction Conditions for Similar Coumarin Derivatives

StepReagents/ConditionsYieldReference
1K₂CO₃, DMF, 70°C, 14 h82%
2DIAD, PPh₃, THF, rt61–90%

Basic: How is the compound characterized structurally?

Structural confirmation requires a combination of spectroscopic and analytical methods:

  • NMR : ¹H and ¹³C NMR identify substituents (e.g., methyl groups at δ 2.1–2.5 ppm, ester carbonyls at δ 165–170 ppm). Aromatic protons in the coumarin core appear as distinct multiplets .
  • IR : Peaks at ~1750 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (chromen-2-one C=O) confirm functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₂₅H₂₆O₇, [M+H]⁺ = 439.175) .

Basic: What are the recommended handling and storage protocols?

  • Handling : Use PPE (nitrile gloves, lab coat, chemical goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust/aerosols .
  • Storage : Keep in a sealed container under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of ester groups .

Advanced: How can synthesis yields be optimized for scale-up?

Key variables to optimize:

  • Catalyst : Transition metal catalysts (e.g., PdCl₂(PPh₃)₂) improve coupling efficiency in analogous chromenone syntheses .
  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require post-reaction neutralization to avoid byproducts .
  • Temperature : Elevated temperatures (70–100°C) accelerate etherification but risk side reactions; microwave-assisted synthesis can reduce time .

Note : Pilot-scale trials should include in-process HPLC monitoring to track intermediate purity .

Advanced: What mechanistic hypotheses explain its reported biological activity?

Coumarin derivatives often target:

  • Enzymes : Inhibition of topoisomerases or cytochrome P450 via π-π stacking with aromatic residues in active sites .
  • Receptors : Estrogen receptor antagonism due to structural mimicry of steroidal frameworks .
    Experimental Validation :
  • In vitro assays : Measure IC₅₀ against cancer cell lines (e.g., MCF-7) using MTT assays .
  • Molecular docking : Use the SMILES string (e.g., from PubChem ) to model interactions with targets like COX-2 or EGFR .

Advanced: How can structure-activity relationships (SAR) guide derivative design?

  • Substituent Effects :
    • Ethoxy group : Replace with bulkier esters (e.g., tert-butyl) to modulate lipophilicity and bioavailability .
    • Methyl groups : Removing 4/8-methyl groups may reduce steric hindrance, enhancing target binding .
  • Assay Data : Compare IC₅₀ values of analogs in antimicrobial (MIC) and cytotoxicity (CC₅₀) assays to identify pharmacophores .

Advanced: What computational methods predict its physicochemical properties?

  • LogP : Use software like ChemAxon or Molinspiration to estimate partition coefficients (predicted LogP ~3.5 for C₂₅H₂₆O₇) .
  • Solubility : COSMO-RS simulations in water/DMSO mixtures guide formulation strategies .
  • Docking Studies : AutoDock Vina or Schrödinger Suite model binding to targets like DNA gyrase .

Advanced: How to resolve contradictions in spectral data during characterization?

  • Case Study : Discrepancies in ¹H NMR integration may arise from rotamers or impurities. Strategies include:
    • Variable Temperature NMR : Resolve overlapping peaks by cooling to –40°C .
    • 2D NMR (HSQC, HMBC) : Assign ambiguous protons/carbons through correlation spectroscopy .
    • HRMS Validation : Confirm molecular ion integrity to rule out adducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-({[3-(3-ethoxy-3-oxopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate
Reactant of Route 2
Reactant of Route 2
methyl 4-({[3-(3-ethoxy-3-oxopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.